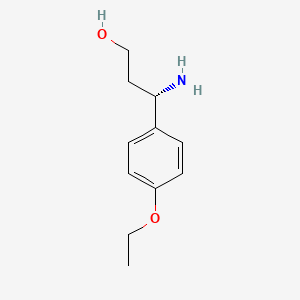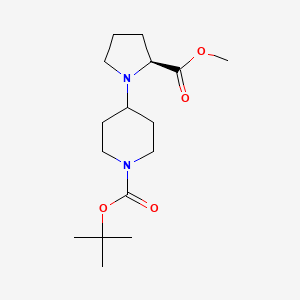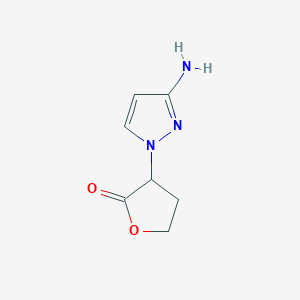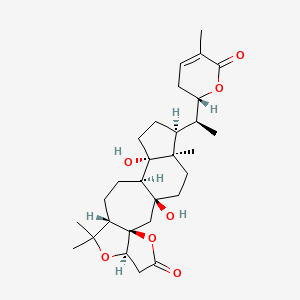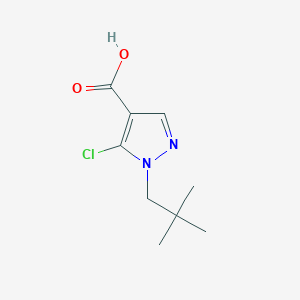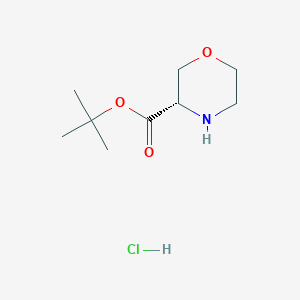
2-(Butan-2-yloxy)-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yloxy)-5-methylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atom in the amino group is substituted with a butan-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-5-methylaniline typically involves the alkylation of 5-methylaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butan-2-yl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-(Butan-2-yloxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(Butan-2-yloxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Butan-2-yloxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Butan-2-yloxy)-4-methylphenylmethanamine: Similar structure but with a different substitution pattern on the aromatic ring.
2-(Butan-2-yloxy)-4-methylaniline: Another isomer with the butan-2-yloxy group at a different position.
Uniqueness
2-(Butan-2-yloxy)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-butan-2-yloxy-5-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-8(2)7-10(11)12/h5-7,9H,4,12H2,1-3H3 |
InChIキー |
INFPQODUDMQSIF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=C(C=C(C=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


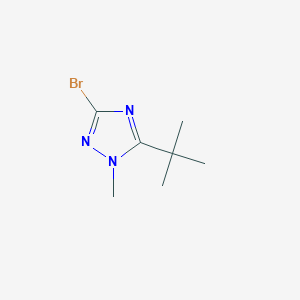

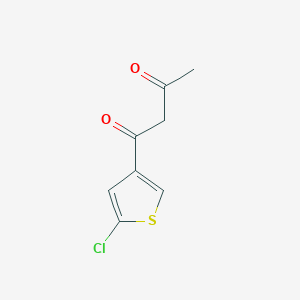
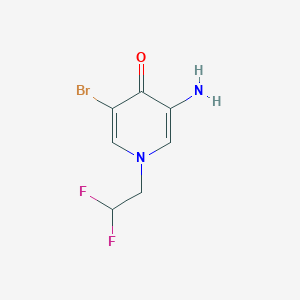

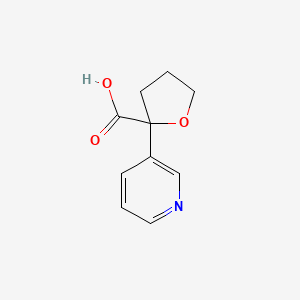

![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
